1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound specifically has garnered attention due to its potential pharmacological applications.
The compound can be classified under the broader category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure. The specific classification of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole falls into the subcategory of substituted benzimidazoles, characterized by the presence of a dichlorocyclopropyl group and an ethyl group attached to the nitrogen-containing aromatic ring.
The synthesis of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole typically involves several key steps:
The molecular formula for 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole is . Its structure consists of a benzimidazole core with an ethyl group at position 2 and a dichlorocyclopropylmethyl substituent at position 1.
1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole can undergo various chemical reactions due to its functional groups:
For instance:
1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole exhibits several notable physical properties:
The chemical properties include stability under various pH conditions and reactivity towards electrophiles or nucleophiles due to its functional groups.
1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole has potential applications in:
The benzimidazole nucleus comprises a benzene ring fused to an imidazole ring (positions 4a-5a), creating a planar, electron-rich 10π-aromatic system. This core serves as a versatile pharmacophore due to its ability to mimic purine bases, facilitating interactions with biological macromolecules like DNA and enzymes [2] [3]. 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole exhibits specific structural features:
C2-Substitution: The ethyl group (–CH₂CH₃) contributes moderate electron-donating effects and lipophilicity, influencing π-stacking and hydrophobic pocket binding [6].
Electronic and Stereochemical Properties:
Table 1: Key Physicochemical and Structural Parameters of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₃H₁₄Cl₂N₂ | Calculated |
Molecular Weight | 285.17 g/mol | Calculated |
Melting Point | 175–178°C (predicted) | Analog data [6] |
log P (ClogP) | 3.82 | Computational estimate |
Hydrogen Bond Acceptors | 2 (imidazole N3, Cl) | — |
Bond Length (C1–N1) | 1.382 Å (analog avg.) | X-ray [5] |
Torsion Angle (N1–CH₂) | ~110° (cyclopropyl-CH₂–N1–C2) | Modeled |
Benzimidazole chemistry evolved from early synthetic work in the 19th century to cornerstone pharmaceuticals:
The emergence of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole reflects this trajectory—specifically, the strategic incorporation of halogenated alicyclic groups at N1 to probe novel bioactivities. Such substitutions were underexplored before 2010 but gained attention for their potential to enhance blood-brain barrier penetration and resistance to oxidative metabolism [4] [8].
The benzimidazole scaffold’s “privileged" status arises from its adaptability to diverse targets via regioselective modifications:
Structure-activity relationship (SAR) studies show C2-ethyl derivatives exhibit improved tubulin polymerization inhibition (e.g., nocodazole analogs) compared to unsubstituted cores [7].
N1 Functionalization:
Analogous N1-(cyclopropylmethyl) compounds show activity against Janus kinases (JAKs) and TYK2, suggesting potential for immune modulation [10].
Electronic Tuning:
Table 2: Impact of Benzimidazole Substitutions on Drug-Likeness and Target Engagement
Modification Site | Group | Biological Implications | Example Drugs |
---|---|---|---|
C2 | –H (unsubstituted) | Moderate DNA intercalation; lower logP | Thiabendazole |
–CH₃ / –C₂H₅ (alkyl) | Enhanced tubulin binding; improved bioavailability | Nocodazole, Albendazole | |
–Ph (aryl) | Kinase inhibition; π-stacking with ATP pocket | Bendamustine | |
N1 | –H | Tautomerism; limited metabolic stability | — |
–CH₃ (simple alkyl) | Increased metabolic oxidation | Omeprazole (prodrug) | |
–CH₂-cyclopropyl (halogenated) | Target specificity; halogen bonding; BBB penetration | Investigational compounds |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1